molecular formula C23H27N3O4S B6494849 N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide CAS No. 1103515-53-2

N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide

Cat. No. B6494849
CAS RN: 1103515-53-2
M. Wt: 441.5 g/mol
InChI Key: OLSSCKOKCWQHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

A. Intra- and Intermolecular Reactions: Recent scientific literature highlights several synthetic pathways for piperidine derivatives:

B. Pharmaceutical Applications: Piperidine derivatives find applications in over twenty classes of pharmaceuticals and natural alkaloids. Notably:

C. Biological Evaluation of Piperidines: Researchers continually explore the biological activity of synthetic and natural piperidines. Their evaluation includes:

Future Prospects

As the field advances, scientists seek novel substrates for synthesizing biologically active piperidines. Whether you’re a novice researcher or an experienced scientist, understanding the versatility and significance of piperidines is crucial for drug development and therapeutic innovation.

Remember, the piperidine cycle remains a cornerstone in medicinal chemistry, and its derivatives continue to shape the landscape of pharmaceutical research . If you have further inquiries or need additional details, feel free to ask! 😊

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the target it interacts with. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of possible mechanisms of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to safety data sheets or similar resources for specific information .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with many potential applications . Future research may focus on developing new synthesis methods, exploring new reactions, and discovering new applications for these compounds.

properties

IUPAC Name

N-ethyl-1-(4-piperidin-1-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-2-24-22(27)21-16-18-8-4-5-9-20(18)26(21)23(28)17-10-12-19(13-11-17)31(29,30)25-14-6-3-7-15-25/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSSCKOKCWQHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(4-(piperidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide

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